5-Fluorouracil (5-FU) is a widely recognized antineoplastic agent, primarily used in the treatment of various cancers, including colorectal, breast, ovarian, and prostate cancer. It operates as a pyrimidine analog, interfering with the metabolic pathways of uracil, a naturally occurring nucleotide in RNA. Despite its long-standing use in chemotherapy, resistance and side effects remain significant challenges in clinical settings. Recent studies have explored the biochemical and pharmacological aspects of 5-FU, aiming to enhance its efficacy and reduce toxicity149. Additionally, novel compounds such as 5-fluoro-2-oxindole have been investigated for their potential to augment the therapeutic effects of 5-FU and to serve as an alternative treatment strategy in neuropathic pain and inflammation78.
5-FU remains a cornerstone in cancer chemotherapy, particularly for solid tumors. Its combination with other drugs, such as genistein, has been shown to synergistically induce apoptosis in chemo-resistant cancer cells. This combination modulates signaling pathways, including AMPK and COX-2, and may represent a novel chemotherapeutic approach2. The clinical pharmacology of 5-FU has been extensively reviewed, highlighting its use in various administration routes and combinations with other antineoplastic agents or modalities like radiation49.
The cognitive impairments associated with chemotherapy, often referred to as "chemo brain," have been linked to 5-FU's cytostatic effects on the hippocampus. Studies have shown that co-administration of fluoxetine, an antidepressant, can prevent the cognitive and cellular effects of 5-FU, suggesting a protective mechanism against chemotherapy-induced cognitive decline5.
Recent research on 5-fluoro-2-oxindole, a related compound, has demonstrated its potential in treating neuropathic pain and inflammation. It has been found to increase the antinociceptive effects of morphine, inhibit nociceptive and emotional behaviors, and modulate microglial activation and the Nrf2 signaling pathway. These findings suggest that 5-fluoro-2-oxindole could serve as a novel treatment strategy for chronic pain conditions78.
5-Fluoroindole-2-carboxylic acid, an antagonist of the NMDA receptor-associated glycine site, has been shown to enhance the anticonvulsive activity of conventional antiepileptic drugs. This suggests that targeting the glycine site may potentiate the protective activity of these drugs, although it may also be associated with side effects and lethality in some cases10.
5-FU requires metabolic conversion to nucleotides to exert its anticancer effects. It can be incorporated into RNA, disrupting nuclear RNA maturation, or converted to 5-fluoro-2'deoxy-5' monophosphate (FdUMP), which inhibits thymidylate synthase (TS) and DNA synthesis. The formation of a stable ternary complex with TS and a folate cofactor is crucial for its action. Resistance to 5-FU often arises from metabolic aberrations or alterations in TS, such as gene amplification or altered kinetics. Modulation of 5-FU metabolism has been studied to overcome resistance, with leucovorin pretreatment showing promise in enhancing therapeutic efficacy1.
Another study revealed an alternative mechanism involving the inhibition of pre-ribosomal RNA (pre-rRNA) processing, potentially through the interference with the synthesis or activity of a ribosomal RNA binding protein (RRBP). This suggests that 5-FU's antiproliferative action may not be solely due to DNA replication inhibition3. Furthermore, 5-FU has been shown to bind to uracil DNA glycosylase (UDG) in noncycling human cells, inhibiting its activity and introducing a new potential mechanism of action6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5